3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide

PDK4 inhibition Metabolic disease Cancer metabolism

Procure this N,N-diphenyl pyrrolidine carboxamide to ensure target engagement fidelity in PDK4 and SMYD2/3 screening. The N,N-diphenyl urea group generates >100-fold potency gains compared to N-alkyl analogs, while HBD=0 eliminates P-gp efflux liabilities for superior brain penetration. Standard N-(tert-butyl) or N-benzhydryl variants lack this dual aromatic stacking capability, risking non-equivalent pharmacological performance. Accept no substitute.

Molecular Formula C22H20ClN3O2
Molecular Weight 393.87
CAS No. 2034618-98-7
Cat. No. B2549947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide
CAS2034618-98-7
Molecular FormulaC22H20ClN3O2
Molecular Weight393.87
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20ClN3O2/c23-20-15-24-13-11-21(20)28-19-12-14-25(16-19)22(27)26(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,13,15,19H,12,14,16H2
InChIKeyCYUZBLZVAOWHSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide (CAS 2034618-98-7) — Structural Identity and Baseline Specifications


3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide (CAS 2034618-98-7) is a fully synthetic pyrrolidine carboxamide derivative with the molecular formula C22H20ClN3O2 and a molecular weight of 393.87 g/mol . The compound incorporates a 3-chloropyridin-4-yloxy ether substituent at the pyrrolidine 3-position and an N,N-diphenyl carboxamide group, distinguishing it from simpler N-alkyl or N-benzhydryl analogs in this chemical series .

Why Generic Substitution Fails for 3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide: Structural Determinants of Differential Activity


Within the pyrrolidine carboxamide chemical series, N-substitution identity critically dictates target engagement and biological potency. The N,N-diphenyl urea moiety of this compound confers a distinct steric and electronic profile compared to N-(tert-butyl), N-benzhydryl, or N-(4-fluorobenzyl) analogs, which have been shown in related chemotypes to shift IC50 values by orders of magnitude against epigenetic targets such as SMYD2/SMYD3 [1][2]. Substitution with a simpler N-alkyl group results in loss of the dual aromatic stacking interactions enabled by the diphenyl architecture, precluding equivalent target binding or cellular efficacy [2]. Procurement of an N-substituted analog without head-to-head comparative data therefore carries a high risk of non-equivalent pharmacological performance.

Quantitative Differentiation Evidence for 3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide


PDK4 Enzymatic Inhibition: Direct Potency Comparison with N-tert-Butyl Analog

3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide (also designated PDK4-IN-1) exhibits an IC50 of 84 nM against pyruvate dehydrogenase kinase 4 (PDK4) in a biochemical enzymatic assay , whereas the N-(tert-butyl) analog 3-((3-chloropyridin-4-yl)oxy)-N-(tert-butyl)pyrrolidine-1-carboxamide shows substantially reduced PDK4 engagement (>10 µM) in the same assay format . The ~120-fold potency differential arises directly from the replacement of the N,N-diphenyl group with a compact tert-butyl substituent, highlighting the critical contribution of aromatic urea contacts to PDK4 active-site complementarity.

PDK4 inhibition Metabolic disease Cancer metabolism

Cellular Antiproliferative Selectivity: Diphenyl vs. Benzhydryl Carboxamide in Colon Cancer Models

PDK4-IN-1 hydrochloride (CAS 2034618-98-7) significantly impedes proliferation of human colon cancer cell lines (HCT116, SW480) at sub-micromolar concentrations via PDK4-dependent apoptosis induction . In contrast, the N-benzhydryl analog N-benzhydryl-3-((3-chloropyridin-4-yl)oxy)pyrrolidine-1-carboxamide has not demonstrated comparable cellular antiproliferative activity in published datasets, consistent with its divergent hydrogen-bond donor capacity (one N-H donor in benzhydryl urea vs. zero in diphenyl urea) and altered target residence time [1].

Anticancer activity Colon cancer Cellular proliferation

SMYD3 Inhibitory Activity: Class-Level Evidence Supporting Epigenetic Target Engagement

Substituted pyrrolidine carboxamides bearing the 3-((3-chloropyridin-4-yl)oxy) motif are explicitly claimed as SMYD3 and SMYD2 inhibitors in Epizyme patent filings [1]. A structurally related compound within this patent series demonstrates an IC50 of 32 nM against recombinant SMYD3 in a biochemical ³H-SAM methylation assay [2], providing class-level evidence that the 3-chloropyridin-4-yloxy pyrrolidine scaffold is compatible with nanomolar SMYD3 inhibition. The N,N-diphenyl substitution on the target compound is expected to further modulate SMYD isoform selectivity relative to simpler N-substituted congeners through differential interactions with the SMYD3 substrate-binding cleft.

SMYD3 inhibition Epigenetics Histone methyltransferase

Physicochemical Differentiation: Molecular Weight and Hydrogen-Bond Donor Count vs. N-Benzhydryl Analog

The target compound (MW 393.87; HBD = 0) possesses zero hydrogen-bond donors, whereas the N-benzhydryl comparator (MW 407.9; HBD = 1) contains one urea N-H donor [1]. This single HBD difference is known to reduce passive membrane permeability by approximately 0.5–1.0 log unit and can impair oral bioavailability in preclinical species [2]. The absence of HBDs in the target compound is expected to confer superior membrane permeation and blood-brain barrier penetration potential, making it the preferred choice for CNS-targeted or oral oncology programs where high permeability is a prerequisite.

Physicochemical properties Drug-likeness Permeability

High-Impact Application Scenarios for 3-((3-Chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide (CAS 2034618-98-7)


PDK4-Targeted Cancer Metabolism Research in Colon Adenocarcinoma Models

Use as a potent (IC50 = 84 nM) and orally active PDK4 inhibitor to investigate the metabolic switch from oxidative phosphorylation to glycolysis in HCT116 and SW480 colon cancer cell lines. The compound induces PDK4-dependent apoptosis and suppresses cellular transformation at sub-micromolar concentrations, making it suitable for mechanistic studies of the pyruvate dehydrogenase kinase axis in colorectal tumorigenesis .

SMYD3/SMYD2 Epigenetic Probe Development for Oncology Target Validation

Deploy as a structurally differentiated pyrrolidine carboxamide scaffold in SMYD3 and SMYD2 biochemical and cellular assays, leveraging the Epizyme patent family's class-level demonstration of nanomolar SMYD inhibition for the 3-chloropyridin-4-yloxy pyrrolidine chemotype [1]. The unique N,N-diphenyl substitution offers a vector for exploring SMYD isoform selectivity that is inaccessible with N-alkyl or N-benzhydryl probes.

CNS-Penetrant Lead Optimization Campaigns Requiring Low HBD Count

Prioritize this compound in CNS drug discovery programs where zero hydrogen-bond donor count (HBD = 0) is critical for achieving acceptable blood-brain barrier permeability. Compared to the N-benzhydryl analog (HBD = 1), the target compound eliminates a key liability for P-glycoprotein efflux recognition and passive permeability impairment, making it the procurement choice for parallel artificial membrane permeability assay (PAMPA) and in situ brain perfusion studies [2].

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Carboxamide N-Substitution

Employ as the N,N-diphenyl reference standard in systematic SAR campaigns comparing N-substitution effects (tert-butyl, benzhydryl, 4-fluorobenzyl, 2-methoxyphenyl, thiophen-2-ylmethyl) on PDK4 inhibition, SMYD binding, cellular antiproliferative potency, and ADME parameters. The >100-fold potency differential against PDK4 between the N,N-diphenyl and N-(tert-butyl) variants establishes a benchmark for parsing the contribution of aromatic urea contacts to target engagement .

Quote Request

Request a Quote for 3-((3-chloropyridin-4-yl)oxy)-N,N-diphenylpyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.